molecular formula C10H16ClN B1293589 N,N-Diethylaniline hydrochloride CAS No. 5882-45-1

N,N-Diethylaniline hydrochloride

Cat. No.: B1293589
CAS No.: 5882-45-1
M. Wt: 185.69 g/mol
InChI Key: PQCWTNQXCXUEAO-UHFFFAOYSA-N
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Description

N,N-Diethylaniline hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylaniline hydrochloride can be synthesized by reacting N,N-diethylaniline with hydrochloric acid. The reaction typically involves dissolving N,N-diethylaniline in an organic solvent such as diethyl ether, followed by the slow addition of hydrochloric acid gas until the pH reaches around 1.5. The reaction mixture is then stirred at a low temperature (10-15°C) for a couple of hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process is designed to be efficient, environmentally friendly, and to produce high yields. The reaction is carried out under anhydrous conditions to prevent any side reactions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for various therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The pathways involved in these reactions are influenced by the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: N,N-Diethylaniline hydrochloride is unique due to its specific reactivity and the types of products it forms in various reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it valuable in specific synthetic applications .

Properties

IUPAC Name

N,N-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCWTNQXCXUEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207551
Record name Aniline, N,N-diethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5882-45-1
Record name Benzenamine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5882-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-diethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, N,N-diethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Diethylaniline hydrochloride in analytical chemistry, specifically in cholesterol measurement?

A1: this compound acts as a chromogenic reagent in enzymatic assays for total cholesterol determination. [, ] It reacts with hydrogen peroxide, a byproduct of the enzymatic cholesterol oxidation, to form a quinoneimine dye. This dye absorbs light at a specific wavelength (553 nm), allowing for the quantitative measurement of cholesterol concentration. [, ]

Q2: How does this compound contribute to the synthesis of pharmaceutical intermediates?

A2: this compound is a crucial component in the preparation of N,N-diethylaniline borane (DEANB), an efficient reducing agent. [] When combined with (S)-α,α-diphenylprolinol, it forms an oxazaborolidine catalyst. This catalyst, in conjunction with DEANB, enables the asymmetric reduction of ketones, leading to the synthesis of enantiopure pharmaceutical intermediates, as exemplified by the production of dapoxetine. []

Q3: Can you elaborate on the reaction mechanism involving this compound in the synthesis of 5-alkylcytidines?

A3: While this compound itself doesn't directly participate in the later stages of 5-alkylcytidine synthesis, it plays a crucial role in the initial step. [] It facilitates the conversion of 5-alkylbarbituric acids to 5-alkyl-2,4,6-trichloropyrimidines by phosphoryl chloride. This transformation is essential for constructing the pyrimidine ring system, a core structural component of 5-alkylcytidines. []

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